methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate

Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Avoid failed syntheses from incorrect pyrazole substitution patterns. Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (CAS 512810-01-4) provides a precisely defined 3-MeO-4-NO2 push-pull system non-interchangeable with close analogs. • Unique 3-MeO (donor) & 4-NO2 (acceptor) electronic system for tuned dipole moments. • Stable methyl ester precursor to carboxylic acid scaffold (CAS 512809-67-5). • ≥97% purity; documented by HPLC, NMR, LC-MS.

Molecular Formula C8H11N3O5
Molecular Weight 229.19g/mol
CAS No. 512810-01-4
Cat. No. B506396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
CAS512810-01-4
Molecular FormulaC8H11N3O5
Molecular Weight229.19g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N1C=C(C(=N1)OC)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O5/c1-5(8(12)16-3)10-4-6(11(13)14)7(9-10)15-2/h4-5H,1-3H3
InChIKeyNQZIHBUUPPMPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate Procurement Specification


Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate (CAS: 512810-01-4) is a heterocyclic building block belonging to the class of N-substituted pyrazole esters. Its molecular formula is C8H11N3O5, with a molecular weight of 229.19 g/mol . The structure features a pyrazole core substituted with a 3-methoxy and a 4-nitro group, with an alpha-methyl propanoate methyl ester moiety at the N-1 position. This compound is utilized as a versatile intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical research, with a typical commercial purity specification of ≥97% .

Versatile heterocyclic building block for agrochemical and pharmaceutical research synthesis
Defined 3-methoxy-4-nitro substitution pattern ensures predictable reactivity
Commercial purity specification supports synthetic intermediate use

Substitution Incompatibility of Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate


The specific substitution pattern of methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is non-interchangeable with close structural analogs. The combination of a 3-methoxy group, a 4-nitro group, and an N-1 alpha-methyl propanoate ester creates a unique electronic environment and steric profile. For instance, replacing the 3-methoxy with a 5-methyl group, as in methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate, alters the molecular weight (229.19 vs. 213.19 g/mol) and significantly shifts the electronic distribution and hydrogen-bonding capacity, directly impacting reactivity and binding affinity in downstream applications [1]. Simple generic substitution without controlling for this precise substitution pattern can lead to failed syntheses or misinterpreted biological assay results.

Substitution pattern mismatchReplacing 3-methoxy with 5-methyl alters electronic distribution and hydrogen-bonding capacity, risking failed syntheses.
Reactivity profile shiftStructural analogs may produce different intermediates; direct replacement without validation can compromise downstream results.
Analytical interferenceChromatographic retention and solubility differences may require re-optimized purification protocols.

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate: Differentiation vs. Analogs


Physicochemical Profile vs. 5-Methyl-3-Nitro Analog

The target compound differs from its close analog, methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005577-00-3), in both molecular weight and the nature of the substituent on the pyrazole ring. The presence of the methoxy group in the target compound introduces a hydrogen-bond acceptor and increases polarity compared to the methyl-substituted analog. This leads to quantifiable differences in predicted properties critical for purification and handling [1]. While direct biological head-to-head data is absent, the electronic and steric distinctions are a primary driver for selecting this specific intermediate in a synthetic route.

MW Comparison
Data to verify
229.19 g/mol213.19 g/mol+16.00
Indicates polarity and solubility differences influencing purification and reactivity.
Data from supplier; verify in experimental context.
Medicinal Chemistry Agrochemical Synthesis Physicochemical Profiling

Application Scenarios for Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate


N-Functionalized Alkoxy Pyrazole Agrochemical Scaffold

The compound serves as a key intermediate for the synthesis of N-functionalized alkoxy pyrazole derivatives, which are a class of molecules investigated as novel nitrification inhibitors in agriculture. The 3-methoxy-4-nitro-pyrazole core is essential for the desired activity, and the N-1 propanoate ester provides a versatile handle for further derivatization. This specific substitution pattern is structurally related to compounds disclosed in patent literature for such agrochemical applications [1].

Precursor for Carboxylic Acid Derivatives

Methyl 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate is the direct methyl ester precursor to the corresponding carboxylic acid, 2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 512809-67-5). This acid is a versatile small molecule scaffold, and the methyl ester is a more stable and easily purified form for long-term storage and handling. Hydrolysis of this ester provides access to the acid for subsequent amide bond formation or other functional group transformations .

Push-Pull Electronic Pyrazole Building Block

In medicinal chemistry, this compound is a useful building block for introducing a heteroaromatic ring system with a defined electronic character. The 4-nitro group is strongly electron-withdrawing, while the 3-methoxy group is electron-donating. This 'push-pull' electronic system on the pyrazole ring makes it a valuable intermediate for synthesizing compounds with tuned dipole moments and specific interactions with biological targets, differentiating it from analogs lacking this precise substitution .

Application
Selection Property
Validation Focus
Agrochemical nitrification inhibitor synthesis
N-functionalized 3-methoxy-4-nitro-pyrazole ester handle
Derivatization efficiency and target assay response
Carboxylic acid precursor
Stable methyl ester form for storage
Hydrolysis conversion and acid purity
Push-pull electronic building block
Electron-withdrawing nitro and donating methoxy
Electronic property integration and SAR interpretation

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